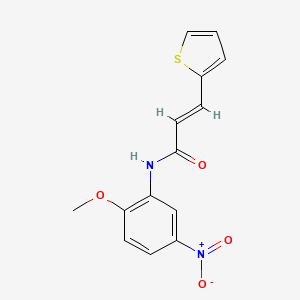

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCPCLHYUTUWQI-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the Knoevenagel condensation reaction between an aromatic aldehyde and a thiophene derivative. The reaction is carried out in the presence of a base, such as piperidine, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Benzoic acid, 2-[(2-methoxy-5-nitrophenyl)methylene]hydrazide

- Benzoic acid, 4-methoxy-, [(2-nitrophenyl)methylene]hydrazide

- Benzoic acid, acetyl [(2-nitrophenyl)methylene]hydrazide

Uniqueness

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Biological Activity

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of research studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 280.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Coupling Reactions : Employing coupling agents to link the nitrophenyl and thiophene moieties.

- Final Amide Formation : Converting the intermediate products into the final amide structure through amidation reactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds, indicating that modifications in the structure can significantly affect potency. For instance:

- A study on benzo[b]thiophene derivatives showed that structural modifications led to a range of antiproliferative activities, with some derivatives exhibiting IC50 values as low as 0.78 nM against various cancer cell lines .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Pathways : Research suggests that these compounds may inhibit pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

-

Study on Nitrophenyl Derivatives : A study indicated that nitrophenyl substitutions led to enhanced anticancer activity in certain derivatives, suggesting a potential pathway for further development in this class of compounds .

Compound Structure IC50 (nM) Cell Line Compound A 0.78 MCF7 Compound B 18 HeLa Compound C 5 A549 - Inhibition Studies : Inhibition assays against specific cancer cell lines demonstrated that compounds with similar structures can significantly reduce cell viability at micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for (2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves coupling a thiophene-containing acryloyl chloride with 2-methoxy-5-nitroaniline. Key steps include:

- Step 1: Prepare 3-(thiophen-2-yl)prop-2-enoyl chloride via reaction of the corresponding acrylic acid with thionyl chloride.

- Step 2: React the acyl chloride with 2-methoxy-5-nitroaniline in anhydrous dichloromethane, using triethylamine as a base.

- Optimization:

- Maintain temperatures below 0°C during coupling to minimize side reactions.

- Use a 1.2:1 molar ratio of acyl chloride to amine for higher yields (reported up to 68% in analogous compounds) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR:

- Look for characteristic peaks:

- Thiophene protons: δ 7.2–7.4 ppm (multiplet).

- Methoxy group: δ 3.9–4.0 ppm (singlet).

- Nitrophenyl protons: δ 8.1–8.3 ppm (doublet for H-4, triplet for H-6).

- Integration ratios should align with 1 (methoxy), 3 (thiophene), and 3 (nitrophenyl) protons.

- 13C NMR:

- Carbonyl (C=O) at ~165 ppm; nitro group carbons at ~148–152 ppm.

- EI-MS:

- Molecular ion peak at m/z 330 (C14H12N2O4S) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets (e.g., EGFR)?

Methodological Answer:

- Docking Workflow:

- Target Preparation: Retrieve EGFR kinase domain (PDB: 1M17) and remove water molecules.

- Ligand Preparation: Generate 3D conformers of the compound using Open Babel, followed by energy minimization.

- Grid Box Setup: Focus on the ATP-binding pocket (coordinates: x=15.4, y=53.8, z=40.2).

- Docking with AutoDock Vina:

- Use the scoring function with exhaustiveness=20.

- Prioritize poses with hydrogen bonds to Met793 and hydrophobic interactions with Leu718 .

- Expected Output: Binding energies ≤ −8.0 kcal/mol suggest strong inhibition potential.

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Methodological Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Data Collection: Use a synchrotron source (λ = 0.710–0.980 Å) for high-resolution (<1.2 Å) data.

- Refinement with SHELXL:

- Contradiction Resolution: If NMR suggests rotational isomers, compare unit cell parameters to confirm static vs. dynamic disorder.

Q. What experimental and computational approaches can elucidate structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., nitro → amino, methoxy → ethoxy) and assess biological activity.

- In Vitro Assays: Measure IC50 against cancer cell lines (e.g., H1975 for EGFR-mutant models).

- QSAR Modeling:

- Use Gaussian09 to calculate descriptors (HOMO/LUMO, logP).

- Build regression models (e.g., PLS) linking descriptors to activity data .

- Key Finding: Nitro groups enhance electron-withdrawing effects, improving kinase binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.